

Spectroscopic Analysis of 4-Azaindole-2-Carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-pyrrolo[3,2-*b*]pyridine-2-carbaldehyde*

Cat. No.: B095182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaindole, a bioisostere of indole, is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a carboxaldehyde group at the 2-position of the 4-azaindole core provides a versatile synthetic handle for the elaboration of more complex molecules, making 4-azaindole-2-carboxaldehyde a valuable building block in drug discovery. This technical guide provides a comprehensive overview of the spectroscopic properties of 4-azaindole-2-carboxaldehyde, offering a foundational understanding for its identification, characterization, and utilization in research and development. While a complete set of experimentally-derived data for this specific molecule is not readily available in published literature, this guide compiles existing data from closely related analogs and provides predicted values to offer a robust analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for 4-azaindole-2-carboxaldehyde, based on data from unsubstituted 4-azaindole and other substituted indole-2-carboxaldehydes.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Azaindole-2-Carboxaldehyde

Proton	Predicted Chemical Shift (δ) in CDCl_3 (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) (Hz)
H1 (NH)	10.0 - 11.0	br s	-
H9 (CHO)	9.90 - 10.10	s	-
H7	8.40 - 8.60	dd	4.5 - 5.0, 1.5 - 2.0
H5	8.20 - 8.40	dd	8.0 - 8.5, 1.5 - 2.0
H3	7.40 - 7.60	s	-
H6	7.10 - 7.30	dd	8.0 - 8.5, 4.5 - 5.0

Note: Predictions are based on known values for 4-azaindole and indole-2-carboxaldehyde derivatives. Actual values may vary.

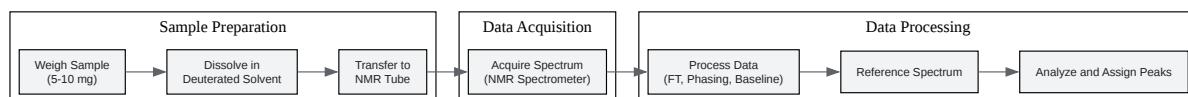
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Azaindole-2-Carboxaldehyde

Carbon	Predicted Chemical Shift (δ) in CDCl_3 (ppm)
C9 (CHO)	182.0 - 185.0
C7a	148.0 - 150.0
C5	144.0 - 146.0
C2	138.0 - 140.0
C3a	128.0 - 130.0
C7	120.0 - 122.0
C6	118.0 - 120.0
C3	115.0 - 117.0

Note: Predictions are based on known values for 4-azaindole and indole-2-carboxaldehyde derivatives. Actual values may vary.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible ^1H and ^{13}C NMR spectra.[1]


Materials:

- 4-Azaindole-2-carboxaldehyde (5-10 mg)
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6) of high purity (0.6-0.7 mL)
- High-quality 5 mm NMR tube
- Vortex mixer
- Pipettes

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[1]
- Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.[1]
- Homogenization: Cap the NMR tube and vortex gently to ensure a homogeneous solution.[1]
- Data Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments) is typically used for ^1H NMR.
 - Number of Scans (NS): 16 to 64 scans are generally sufficient, depending on the sample concentration.
 - Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.[1]

- Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-7 ppm, is typical for ^1H NMR.[1]
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).[1]
- Data Processing:
 - Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
 - Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
 - Integration: Integrate all signals to determine the relative number of protons.

[Click to download full resolution via product page](#)

Experimental workflow for NMR analysis.

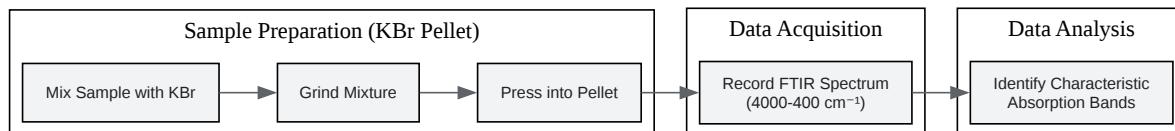
Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The FTIR spectrum of 4-azaindole-2-carboxaldehyde is expected to exhibit characteristic absorption bands.

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopic Data for 4-Azaindole-2-Carboxaldehyde

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3300 - 3100	N-H	Stretching
3100 - 3000	Aromatic C-H	Stretching
1680 - 1660	C=O (Aldehyde)	Stretching
1600 - 1450	Aromatic C=C and C=N	Stretching
1400 - 1300	C-H	Bending
900 - 650	Aromatic C-H	Out-of-plane Bending

Note: Predictions are based on characteristic vibrational frequencies of related indole and azaindole derivatives.


Experimental Protocol: FTIR Spectroscopy

Materials:

- 4-Azaindole-2-carboxaldehyde (1-2 mg)
- Potassium bromide (KBr), spectroscopy grade
- Mortar and pestle
- Hydraulic press

Procedure (KBr Pellet Method):

- Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.
- Pellet Formation: Transfer the mixture to a die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[\[2\]](#)

[Click to download full resolution via product page](#)

Experimental workflow for FTIR analysis.

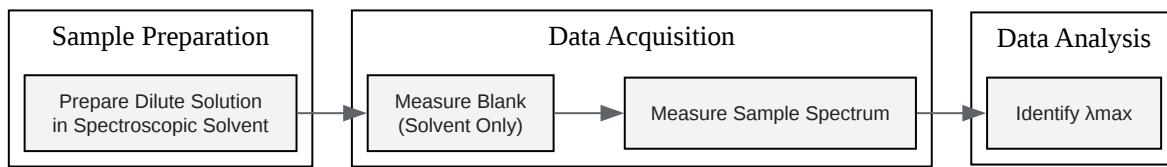
Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 4-azaindole-2-carboxaldehyde is expected to show absorption bands characteristic of the conjugated π -system.

Table 4: Predicted UV-Visible (UV-Vis) Spectroscopic Data for 4-Azaindole-2-Carboxaldehyde

λ_{max} (nm)	Solvent	Electronic Transition
~290 - 310	Methanol or Ethanol	$\pi \rightarrow \pi$
~240 - 260	Methanol or Ethanol	$\pi \rightarrow \pi$

Note: Predictions are based on the UV-Vis spectrum of 4-azaindole (λ_{max} at 288 nm) and the expected bathochromic shift due to the conjugated aldehyde group.[\[2\]](#)


Experimental Protocol: UV-Vis Spectroscopy

Materials:

- 4-Azaindole-2-carboxaldehyde
- Spectroscopic grade solvent (e.g., methanol, ethanol)
- Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- **Solution Preparation:** Prepare a dilute solution of the compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λ_{max} .
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and use it as a blank to zero the spectrophotometer.
- **Sample Measurement:** Fill a second quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).

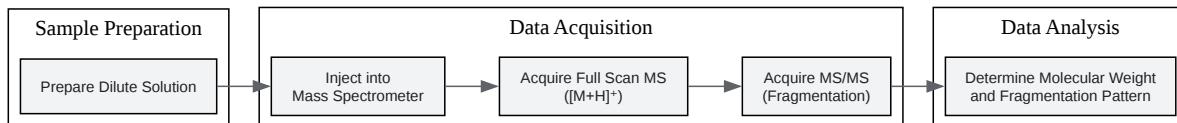
[Click to download full resolution via product page](#)*Experimental workflow for UV-Vis analysis.*

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for 4-Azaindole-2-Carboxaldehyde

Parameter	Predicted Value
Molecular Formula	C ₈ H ₆ N ₂ O
Molecular Weight	146.15 g/mol
Exact Mass	146.0480 Da
[M+H] ⁺	147.0553
Key Fragment Ions (m/z)	118 ([M-CO] ⁺), 91, 64


Note: The molecular formula and weight are calculated. The fragmentation pattern is predicted based on the typical fragmentation of indole aldehydes.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements. Electrospray ionization (ESI) is a common ionization technique for such compounds.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
- Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
- Tandem MS (MS/MS): To obtain fragmentation data, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

[Click to download full resolution via product page](#)

Experimental workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-azaindole-2-carboxaldehyde, a key building block in medicinal chemistry. The presented data, compiled from analyses of related structures and theoretical predictions, offers a solid foundation for the identification and characterization of this compound. The detailed experimental protocols provide a standardized approach to obtaining high-quality spectroscopic data. As with any analytical work, it is recommended to confirm these predicted values with experimental data upon synthesis and purification of 4-azaindole-2-carboxaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Azaindole-2-Carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095182#spectroscopic-analysis-of-4-azaindole-2-carboxaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com